molecular formula C19H30N4O4 B1232933 Trimu 5 CAS No. 90815-77-3

Trimu 5

Cat. No.: B1232933
CAS No.: 90815-77-3
M. Wt: 378.5 g/mol
InChI Key: NFHMVLYHHDKJEK-CJNGLKHVSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Trimu 5 involves multiple steps, starting with the preparation of L-tyrosine derivatives. The key steps include:

    Protection of the amino group: This is typically achieved using a protecting group such as tert-butyloxycarbonyl (Boc).

    Coupling reaction: The protected L-tyrosine is then coupled with N-{[(3-methylbutyl)amino]acetyl}-D-alaninamide using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the protecting group to yield this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. High-performance liquid chromatography (HPLC) is often employed for the purification of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Trimu 5 has a wide range of applications in scientific research:

Comparison with Similar Compounds

Comparison:

Properties

CAS No.

90815-77-3

Molecular Formula

C19H30N4O4

Molecular Weight

378.5 g/mol

IUPAC Name

(2S)-2-amino-3-(4-hydroxyphenyl)-N-[(2R)-1-[[2-(3-methylbutylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C19H30N4O4/c1-12(2)8-9-21-17(25)11-22-18(26)13(3)23-19(27)16(20)10-14-4-6-15(24)7-5-14/h4-7,12-13,16,24H,8-11,20H2,1-3H3,(H,21,25)(H,22,26)(H,23,27)/t13-,16+/m1/s1

InChI Key

NFHMVLYHHDKJEK-CJNGLKHVSA-N

SMILES

CC(C)CCNCC(=O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N

Isomeric SMILES

C[C@H](C(=O)NCC(=O)NCCC(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)N

Canonical SMILES

CC(C)CCNC(=O)CNC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N

Synonyms

TRIMU 5
TRIMU-5
Tyr-D-Ala-Gly-NH-(CH2)2CH(CH3)2
tyrosyl-D-alanyl-N-(3-methylbutyl)glycinamide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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